molecular formula C17H12N4O4S3 B2502314 Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226454-03-0

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2502314
CAS No.: 1226454-03-0
M. Wt: 432.49
InChI Key: DITICFDCSLIHEW-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a 1,3,4-thiadiazole ring. This thiadiazole is further connected through a thioether (-S-CH2-) bridge to a furan-2-carboxylate ester.

The synthesis likely involves:

Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives, as seen in related compounds .

Introduction of the benzothiazole-carboxamide moiety through coupling reactions .

Alkylation to establish the thioether linkage between the thiadiazole and furan ester .

Properties

IUPAC Name

methyl 5-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S3/c1-24-15(23)11-7-6-9(25-11)8-26-17-21-20-16(28-17)19-13(22)14-18-10-4-2-3-5-12(10)27-14/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITICFDCSLIHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves multi-step organic synthesis. The key steps typically include the formation of the benzo[d]thiazole and 1,3,4-thiadiazole rings, followed by the introduction of thio and furan-2-carboxylate groups. Conditions such as reflux, varied pH environments, and the presence of catalysts or activating agents are often employed.

Industrial Production Methods: Industrial production might leverage more scalable processes involving batch or continuous flow techniques. Such methods are typically optimized to enhance yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate undergoes several types of reactions, including but not limited to:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: Undergoing nucleophilic or electrophilic substitution reactions in the presence of halogenating agents or bases.

The common reagents and conditions used in these reactions can vary, but the products formed include hydroxyl derivatives, amines, and substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. The presence of the benzo[d]thiazole and thiadiazole rings suggests potential activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects against bacteria and fungi. For instance, derivatives of benzo[d]thiazole have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, compounds with analogous structures have been shown to induce apoptosis in breast cancer cell lines .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways due to interactions with biological targets involved in inflammation, potentially providing therapeutic benefits for conditions like arthritis .

Synthetic Methodology

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization reactions involving 2-aminothiophenol.
  • Synthesis of the Thiadiazole Ring : Often involves thiosemicarbazide reacting with various carboxylic acids.
  • Coupling Reactions : The benzothiazole and thiadiazole components are coupled through a thioether linkage.
  • Esterification : Final esterification with furan derivatives under acidic conditions completes the synthesis.

Case Study 1: Anticancer Research

A study published in Cancer Letters investigated a series of benzo[d]thiazole derivatives, including those similar to this compound). The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of thiadiazole derivatives, demonstrating that modifications to the benzo[d]thiazole structure enhanced activity against resistant strains of bacteria . This highlights the potential for developing new antibiotics based on this compound's structure.

Mechanism of Action

The biological effects of Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate are mediated by its interaction with specific molecular targets and pathways. These may include enzyme inhibition, DNA intercalation, or disruption of cellular processes, though precise mechanisms would require empirical validation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular properties, and biological activities of the target compound with analogous derivatives:

Compound Name Structural Features Molecular Formula Molecular Weight Key Biological Activities Synthesis Highlights References
Target Compound : Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate Benzo[d]thiazole + thiadiazole + furan ester C₁₉H₁₄N₄O₄S₃ ~482.5 (calculated) Hypothesized antimicrobial/antifungal activity Thiadiazole cyclization, carboxamide coupling, alkylation
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Phenylcarbamoyl-thiadiazole + benzoate ester C₁₈H₁₅N₃O₄S 369.4 Not reported Alkylation of thiadiazole with methyl bromoacetate
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Thiadiazole-thioether + pyrazole-carbonitrile C₁₀H₁₁N₅S₂ 295.0 Not reported (structural focus) Reaction of thiol with alkylating agent (e.g., chloroacetylpyrazole)
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate Thiadiazole + bromofuran + pyranone C₁₉H₁₈BrN₃O₆S₂ 528.4 Not reported Multi-step alkylation and esterification
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Simple thiadiazole with aryl and amine groups C₉H₉N₃S 191.3 Insecticidal, fungicidal Cyclization of thiosemicarbazide with aromatic aldehydes

Key Observations:

Structural Diversity: The target compound’s benzothiazole-carboxamide group distinguishes it from phenylcarbamoyl (LS-03205, ) or pyrazole derivatives (). This substitution may enhance bioactivity due to benzothiazole’s electron-withdrawing effects.

Synthetic Approaches: Thiadiazole formation via thiosemicarbazide cyclization is common (), but alkylation steps vary. For example, uses phenyl groups, while the target employs benzothiazole . Thioether linkages (e.g., -S-CH2-) are established using alkyl halides in ethanol/KOH, consistent with methods in .

Biological Activity :

  • Simple thiadiazoles (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal/fungicidal properties , but the target’s benzothiazole-furan hybrid may broaden its pharmacological scope.
  • Pyrazole-thiadiazole derivatives () focus on structural characterization, whereas the target’s ester group could influence bioavailability.

Physical Properties :

  • The target’s molecular weight (~482.5) exceeds LS-03205 (369.4, ) but is lower than bromofuran analogs (528.4, ).
  • Missing data (e.g., melting points, solubility in ) complicates direct comparisons.

Biological Activity

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a benzo[d]thiazole moiety, and a thiadiazole structure. Its molecular formula is C16H14N4O4S2C_{16}H_{14}N_{4}O_{4}S_{2} with a molecular weight of approximately 398.44 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity : The compound inhibits the growth of various fungi and bacteria by disrupting their cellular processes. It has shown effectiveness against pathogens such as Botrytis cinerea and Fusarium oxysporum .
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes its activity:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Botrytis cinerea1512 µg/mL
Fusarium oxysporum1810 µg/mL
Aspergillus niger1415 µg/mL

These results demonstrate significant antimicrobial properties, making it a candidate for agricultural applications against fungal diseases.

Anticancer Activity

The anticancer potential was assessed using various cancer cell lines. The following data illustrates its cytotoxic effects:

Cell LineIC50 (µM)
Human Colon Cancer (HT-29)25
Human Breast Cancer (MCF-7)30
Human Lung Cancer (A549)28

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer types, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Study : A study published in 2022 investigated the activity of similar thiadiazole derivatives against plant pathogens. The results indicated that compounds with structural similarities to this compound exhibited remarkable antibacterial activity with EC50 values lower than conventional treatments .
  • Cytotoxicity Assessment : In another study focused on the anticancer properties of thiadiazole derivatives, compounds structurally related to our target showed promising results in inhibiting tumor growth in vitro and in vivo models .

Q & A

Q. Q1. What are the critical steps and conditions for synthesizing Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate?

A1. The synthesis typically involves:

  • Thiadiazole Core Formation : Reacting a benzo[d]thiazole-2-carboxamide precursor with a thiourea derivative under acidic conditions (e.g., POCl₃ as a cyclizing agent) to form the 1,3,4-thiadiazole ring .
  • Thioether Linkage : Introducing the thioether bridge via nucleophilic substitution between a furan-2-carboxylate derivative and a thiol-containing thiadiazole intermediate. Ethanol or DMF is often used as a solvent, with triethylamine as a base to deprotonate the thiol group .
  • Esterification : Final methyl ester formation using methanol under reflux with catalytic sulfuric acid .
    Key Conditions : Temperature control (70–90°C), solvent polarity (DMF for high reactivity), and chromatographic purification (TLC/HPLC) to isolate intermediates .

Advanced Structural Optimization

Q. Q2. How can researchers optimize the thiadiazole and furan moieties to enhance bioactivity?

A2. Structural optimization strategies include:

  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the benzo[d]thiazole ring to improve electrophilicity and target binding .
  • Linker Modification : Replacing the thioether (-S-) with sulfone (-SO₂-) to enhance metabolic stability, achieved via oxidation with H₂O₂ or KMnO₄ .
  • Furan Ring Functionalization : Adding methyl or carboxamide groups to the furan moiety to modulate solubility and pharmacokinetics .
    Validation : Use DFT calculations to predict electronic effects and X-ray crystallography to confirm structural changes .

Mechanistic Insights into Biological Activity

Q. Q3. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes)?

A3. Key approaches include:

  • Molecular Docking : Computational modeling (AutoDock, Schrödinger) to predict binding modes with targets like bacterial gyrase or fungal CYP51 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics of interactions .
  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., β-lactamase) using fluorogenic substrates .
    Contradictions : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring iterative refinement of models .

Handling Data Discrepancies in Biological Screening

Q. Q4. How should researchers resolve contradictions between in vitro and in vivo activity data?

A4. Strategies include:

  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound degradation, which may explain reduced in vivo efficacy .
  • Plasma Protein Binding Assays : Measure free fraction via equilibrium dialysis; high binding (>95%) can limit bioavailability .
  • Pharmacokinetic Profiling : Track compound half-life (t₁/₂) and tissue distribution using LC-MS/MS .
    Case Study : If in vitro antifungal activity (MIC = 2 µg/mL) does not translate in vivo, evaluate blood-brain barrier penetration or efflux pump susceptibility .

Advanced Analytical Techniques for Purity Assessment

Q. Q5. What advanced methods ensure purity and structural fidelity of the synthesized compound?

A5. Beyond standard NMR and HPLC:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass error .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic regions .
  • Elemental Analysis : Validate C/H/N/S ratios to detect trace impurities (e.g., unreacted starting materials) .
    Pitfalls : Residual solvents (DMF, DMSO) in NMR spectra can mask signals; use deuterated solvents and lyophilization to mitigate .

Comparative Analysis with Structural Analogs

Q. Q6. How does this compound differ from structurally similar thiadiazole derivatives in terms of reactivity?

A6. Key distinctions:

  • Reactivity : The benzo[d]thiazole carboxamide group increases electrophilicity at the thiadiazole sulfur, enhancing nucleophilic substitution kinetics compared to phenyl-substituted analogs .
  • Hydrolytic Stability : The methyl ester on the furan ring is more resistant to hydrolysis than ethyl esters, as shown in pH 7.4 buffer stability assays .
  • Biological Selectivity : Unlike analogs with simple phenyl groups, the fused benzo[d]thiazole moiety improves selectivity for bacterial over mammalian cells .

Scaling Up Synthesis for Preclinical Studies

Q. Q7. What challenges arise during scale-up, and how are they addressed?

A7. Challenges and solutions:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during thiadiazole cyclization to prevent runaway reactions .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
  • Yield Optimization : Switch from batch to flow chemistry for thioether coupling, improving reproducibility and reducing reaction time .

Exploring Synergistic Effects in Combination Therapies

Q. Q8. How can researchers design studies to evaluate synergistic effects with existing drugs?

A8. Methodologies include:

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices against pathogens like Staphylococcus aureus .
  • Transcriptomic Profiling : RNA-seq to identify pathways upregulated/downregulated when combined with β-lactam antibiotics .
  • In Vivo Efficacy Models : Murine infection models treated with compound + sub-therapeutic doses of fluconazole to assess survival rates .

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